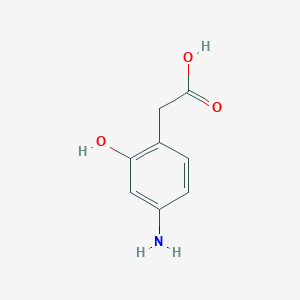
2-(4-Amino-2-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of glycine, characterized by the presence of an amino group and a hydroxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amino Acid Derivative Synthesis: One common method involves the reaction of 4-nitrophenylacetic acid with ammonia under reducing conditions to yield 2-(4-amino-2-hydroxyphenyl)acetic acid. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from 4-nitrophenylacetic acid, followed by reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using the above methods, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, such as acyl chlorides, to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 2-(4-Formyl-2-hydroxyphenyl)acetic acid.
Reduction: 2-(4-Amino-2-hydroxyphenyl)ethanol.
Substitution: 2-(4-Acetamido-2-hydroxyphenyl)acetic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Amino-2-hydroxyphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 2-(4-Amino-2-hydroxyphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylglycine: Similar structure but lacks the amino group.
4-Aminophenylacetic acid: Similar structure but lacks the hydroxy group.
2-Amino-3-hydroxybenzoic acid: Similar functional groups but different ring structure.
Uniqueness
2-(4-Amino-2-hydroxyphenyl)acetic acid is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows for a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
2-(4-amino-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3,9H2,(H,11,12) |
Clave InChI |
PAPQHNMGXNRXMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-](/img/structure/B12821878.png)
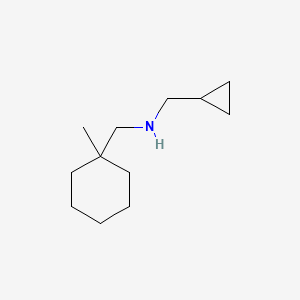
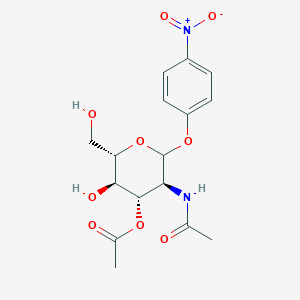
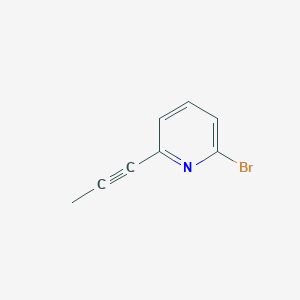
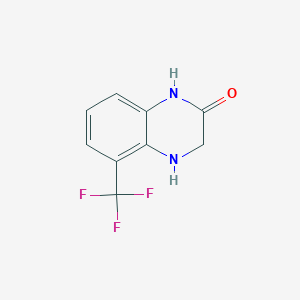
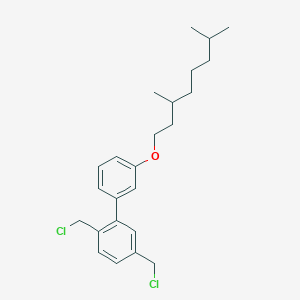
![(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12821922.png)
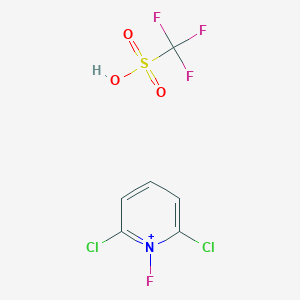
![tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate](/img/structure/B12821940.png)
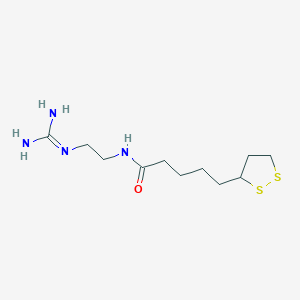
![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)
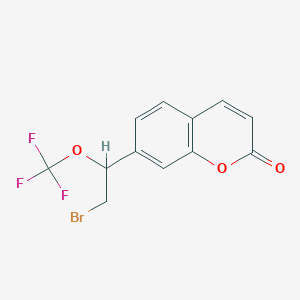

![3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline](/img/structure/B12821977.png)
